molecular formula C32H25N5OS B12044779 N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12044779
M. Wt: 527.6 g/mol
InChI Key: PLUVNQHXHHKIIK-FMFFXOCNSA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of anthracene, triazole, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide
  • N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of anthracene, triazole, and acetohydrazide moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C32H25N5OS

Molecular Weight

527.6 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H25N5OS/c1-22-15-17-26(18-16-22)37-31(23-9-3-2-4-10-23)35-36-32(37)39-21-30(38)34-33-20-29-27-13-7-5-11-24(27)19-25-12-6-8-14-28(25)29/h2-20H,21H2,1H3,(H,34,38)/b33-20+

InChI Key

PLUVNQHXHHKIIK-FMFFXOCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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